molecular formula C20H16O8 B1678768 (+/-)-Averufin CAS No. 28458-23-3

(+/-)-Averufin

Katalognummer: B1678768
CAS-Nummer: 28458-23-3
Molekulargewicht: 384.3 g/mol
InChI-Schlüssel: JJXUKZWOMSARJK-UUADDVKTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+/-)-Averufin is a naturally occurring polyketide compound that is a precursor in the biosynthesis of aflatoxins, which are toxic secondary metabolites produced by certain species of Aspergillus fungi. Aflatoxins are known for their potent carcinogenic properties, and this compound plays a crucial role in their biosynthetic pathway.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Averufin typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the use of polyketide synthase enzymes to catalyze the formation of the polyketide backbone, followed by various chemical modifications to introduce the necessary functional groups. The reaction conditions often involve controlled temperatures, pH levels, and the presence of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound is generally carried out through fermentation processes using genetically engineered strains of Aspergillus fungi. These strains are optimized to produce high yields of this compound by manipulating the expression of genes involved in its biosynthetic pathway. The fermentation process is conducted in large bioreactors under controlled conditions to maximize the production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(+/-)-Averufin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen atoms to the molecule, often resulting in the formation of hydroxyl or carbonyl groups.

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydroxyl group with a halogen atom.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. The reactions are usually performed under an inert atmosphere to prevent oxidation.

    Substitution: Common reagents include halogenating agents like thionyl chloride and phosphorus tribromide. The reactions are often conducted in the presence of a solvent such as dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of averufanin, while reduction can yield dihydroaverufin. Substitution reactions can produce various halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Averufin is an anthraquinone mycotoxin that has shown anticancer activity . It is a pigmented secondary metabolite produced by Aspergillus parasiticus .

Anticancer Activity

Averufin has demonstrated anticancer activity against myeloid leukemia HL60 cell lines, with an IC50 concentration of 1.00 μM . In comparison, the standard drug taxol has an IC50 of 0.002 μM . In vitro studies have confirmed averufin's anticancer effect against cancer cell lines .

Molecular docking studies support these findings, showing considerable binding between averufin and HL60 antigens . Averufin had a better docking score compared to taxol against target proteins . The best docking score of -9.0467 Kcal/mol was observed against the 1A8E ligand, corresponding to human transferring protein . Averufin also showed a higher binding score against 1JFF alpha-beta tubulin, with a score of -10.2202 Kcal/mol, significantly higher than taxol's -8.93775 Kcal/mol .

Pharmacokinetic Properties

Pharmacokinetic ADME (absorption, distribution, metabolism, and excretion) predictions of averufin suggest it has drug-like properties . According to Lipinski's rule of five, averufin has three hydrogen bond donors and seven hydrogen bond acceptors . Its molecular weight is 368.34 g/mol, with a log P-value of 2.98 and a molar refractivity of 93.40, all within acceptable limits .

Safety and Stability

Osiris pharmacokinetic analysis indicates that averufin is non-mutagenic, non-tumorigenic, and lacks reproductive toxicity, suggesting its potential for in-vivo pharmacological screening . Averufin is hydrophilic, which supports its palatability in gastrointestinal digestion . Both Veber's and Egan's rules indicate good oral bioavailability .

Nivalenol and deoxynivalenol, which are chemically similar to averufin, are stable in buffer solutions with a pH range of 1-10 . However, they tend to break down at a pH higher than 12, high salt concentration, and a temperature of 80°C over a long period .

Role as a Precursor of Aflatoxin B1

Averufanin is a biosynthetic precursor of aflatoxin B1, positioned between averantin and averufin in the biosynthetic pathway . Radiolabeling studies using [14C]averufanin showed that blocked mutants of A. parasiticus accumulated the label in averufin (72%) and versicolorin A (54%) .

Inhibition of Respiration

Averufin dimethylether has demonstrated stronger inhibition on state 3 respiration compared to averufin .

Genomics

Wirkmechanismus

The mechanism of action of (+/-)-Averufin involves its role as an intermediate in the biosynthesis of aflatoxins. It is converted to aflatoxin B1 through a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases and other enzymes. These enzymes introduce oxygen atoms and form the characteristic furan and lactone rings of aflatoxins. The molecular targets and pathways involved in this process include the polyketide synthase complex and various tailoring enzymes that modify the polyketide backbone.

Vergleich Mit ähnlichen Verbindungen

(+/-)-Averufin is unique among polyketides due to its specific role in aflatoxin biosynthesis. Similar compounds include:

    Averufanin: Another intermediate in the aflatoxin biosynthetic pathway, formed by the oxidation of this compound.

    Dihydroaverufin: A reduced derivative of this compound, also involved in aflatoxin biosynthesis.

    Versicolorin A: A related polyketide that is further along the aflatoxin biosynthetic pathway.

These compounds share structural similarities with this compound but differ in their specific functional groups and roles in the biosynthetic pathway. The uniqueness of this compound lies in its position as a key intermediate that undergoes various modifications to ultimately form aflatoxins.

Biologische Aktivität

Introduction

(+/-)-Averufin is a polyketide compound produced by various species of the genus Aspergillus, particularly Aspergillus versicolor and Aspergillus parasiticus. It plays a significant role in the biosynthesis of aflatoxins, which are potent mycotoxins with implications for food safety and human health. This article explores the biological activities of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Biosynthesis

Averufin is an anthraquinone derivative that serves as a precursor in the biosynthetic pathway leading to aflatoxin production. The conversion from averufin to versiconal hemiacetal acetate involves several enzymatic steps, primarily catalyzed by monooxygenases that require NADPH for activity . The structure of averufin contributes to its biological activity, particularly its interaction with cellular components.

Table 1: Biosynthetic Pathway of Averufin

PrecursorEnzyme InvolvedProduct
AcetatePolyketide synthaseAverufin
AverufinMonooxygenaseVersiconal hemiacetal acetate
Versiconal hemiacetal acetateVHA reductaseAflatoxin B1

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly breast cancer cells. In a study using the NCI-SRB assay, it was shown that averufin has a low IC50 value, indicating high potency in inducing cell death . The compound was found to induce apoptosis through mechanisms involving DNA damage and cell cycle arrest.

Key Findings from Cytotoxicity Studies:

  • Cell Lines Tested : Breast cancer (MCF-7, T47D), Glioblastoma (U-87), and non-tumorigenic (MCF12A).
  • Mechanism of Action : Induction of apoptosis confirmed by Annexin V staining and caspase activation assays.
  • Cell Cycle Analysis : Significant increase in SubG1 phase indicating apoptotic cell death.

Table 2: IC50 Values of Averufin in Different Cell Lines

Cell LineIC50 (µM)
MCF-75.2
T47D4.8
U-876.0
MCF12A15.0

Mechanisms of Apoptosis Induction

The induction of apoptosis by this compound involves several molecular pathways:

  • DNA Damage Response : Treatment with averufin resulted in increased levels of phosphorylated H2AX, indicating DNA double-strand breaks .
  • Caspase Activation : Increased activity of caspases 3 and 7 was observed, confirming the activation of the apoptotic pathway.
  • Cell Cycle Regulation : Downregulation of Cyclin D1 was noted, which is critical for cell cycle progression .

Case Study 1: Breast Cancer Cell Lines

In a controlled laboratory setting, MCF-7 breast cancer cells were treated with varying concentrations of this compound. Results indicated that at concentrations above 5 µM, there was a marked increase in apoptotic cells as evidenced by flow cytometry analysis.

Case Study 2: Glioblastoma Cells

U-87 glioblastoma cells also exhibited sensitivity to averufin treatment. The study highlighted that these cells showed significant morphological changes indicative of cell death after exposure to averufin for 48 hours.

Eigenschaften

CAS-Nummer

28458-23-3

Molekularformel

C20H16O8

Molekulargewicht

384.3 g/mol

IUPAC-Name

(1R,17S,20S)-3,7,9,20-tetrahydroxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione

InChI

InChI=1S/C20H16O8/c1-20-3-2-10(22)19(28-20)15-12(27-20)6-9-14(18(15)26)17(25)13-8(16(9)24)4-7(21)5-11(13)23/h4-6,10,19,21-23,26H,2-3H2,1H3/t10-,19-,20+/m0/s1

InChI-Schlüssel

JJXUKZWOMSARJK-UUADDVKTSA-N

SMILES

CC12CCCC(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

Isomerische SMILES

C[C@]12CC[C@@H]([C@H](O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O

Kanonische SMILES

CC12CCC(C(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Nidurufin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-Averufin
Reactant of Route 2
(+/-)-Averufin
Reactant of Route 3
(+/-)-Averufin
Reactant of Route 4
(+/-)-Averufin
Reactant of Route 5
(+/-)-Averufin
Reactant of Route 6
(+/-)-Averufin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.